molecular formula C25H22N8O3 B3303370 1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione CAS No. 920373-17-7

1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione

Cat. No.: B3303370
CAS No.: 920373-17-7
M. Wt: 482.5 g/mol
InChI Key: SOQKNEKBZWHPDL-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture:

  • Triazolopyrimidine core: The 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group introduces rigidity and electron-deficient regions, enhancing binding affinity to biological targets.
  • Piperazine linker: A 4-substituted piperazine enhances solubility and provides conformational flexibility.
  • Diketone terminus: The ethane-1,2-dione group may participate in hydrogen bonding or act as a Michael acceptor.

This structure is reminiscent of HIV-1 attachment inhibitors, such as BMS-488043 (), where similar diketone-piperazine scaffolds are critical for antiviral activity. The 4-methoxyphenyl substituent on the triazole likely modulates pharmacokinetic properties, including metabolic stability .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O3/c1-36-17-8-6-16(7-9-17)33-24-21(29-30-33)23(27-15-28-24)31-10-12-32(13-11-31)25(35)22(34)19-14-26-20-5-3-2-4-18(19)20/h2-9,14-15,26H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQKNEKBZWHPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)C5=CNC6=CC=CC=C65)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione typically involves multi-step organic synthesis. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The triazolopyrimidine ring can be synthesized via a cyclization reaction involving appropriate precursors . The final step involves the coupling of the indole and triazolopyrimidine moieties with the piperazine ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cyclization reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The triazolopyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the triazolopyrimidine ring.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with indole and triazole structures exhibit promising anticancer properties. The incorporation of the piperazine moiety enhances the compound's ability to interact with biological targets associated with cancer cell proliferation. Studies have shown that derivatives similar to this compound can inhibit tumor growth in various cancer models by inducing apoptosis and disrupting cell cycle progression.

Antidepressant Properties
The indole structure is often associated with serotonin receptor modulation. Compounds featuring indole derivatives have been studied for their potential antidepressant effects. The specific arrangement of functional groups in this compound may enhance its binding affinity to serotonin receptors, suggesting a mechanism for mood regulation.

Pharmacological Insights

Mechanism of Action
The mechanism by which 1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione exerts its biological effects likely involves multiple pathways:

  • Receptor Interaction: The compound may bind to various receptors in the central nervous system, influencing neurotransmitter levels.
  • Enzyme Inhibition: It might inhibit specific enzymes involved in metabolic pathways related to cancer and depression.

Neuroprotective Effects
Emerging research suggests that compounds similar to this one can offer neuroprotective benefits. By modulating oxidative stress pathways and inflammatory responses in neuronal tissues, they may help in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies

StudyFindings
Anticancer Efficacy A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways.
Antidepressant Activity Clinical trials indicated that a derivative of this compound improved depressive symptoms in patients resistant to traditional SSRIs by enhancing serotonin levels in the brain.
Neuroprotection Research highlighted the ability of similar compounds to reduce neuronal apoptosis in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the triazolopyrimidine ring can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Modifications

The following compounds share core motifs with the target molecule but differ in substituents or heterocyclic systems:

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity Reference
Target Compound Indole, 4-methoxyphenyl-triazolopyrimidine, piperazine, diketone N/A Potential HIV-1 inhibition (hypothesized)
BMS-488043 (1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione) Pyrrolopyridine, benzoylpiperazine, dimethoxy groups 506.52 HIV-1 attachment inhibitor (IC₅₀ = 3–12 nM)
BMS-377806 ((R)-1-(4-benzoyl-2-methylpiperazin-1-yl)-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione) Chiral methyl-piperazine, pyrrolopyridine 476.51 Antiviral activity (Phase I clinical trials)
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone Ethoxyphenyl-triazolopyrimidine, phenoxyacetyl-piperazine 501.55 Unreported (structural analogue)
Compound 14 (1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine) Fluorinated indole, isopropylpiperazine, piperidine N/A p97 ATPase inhibitor

Critical Analysis of Structural and Functional Differences

Heterocyclic Core Modifications
  • Triazolopyrimidine vs. However, pyrrolopyridine derivatives exhibit superior solubility due to nitrogen positioning .
  • Methoxy vs. Ethoxy Substituents : The 4-methoxyphenyl group in the target compound may reduce metabolic oxidation compared to the ethoxyphenyl analogue (), balancing lipophilicity and stability .
Piperazine Linker Variations
  • Benzoylpiperazine (BMS-488043) : Introduces aromatic bulk, improving target affinity but increasing molecular weight.
  • Methylpiperazine (BMS-377806) : Chirality at the 2-methyl position enhances stereoselective binding, as seen in its advanced clinical performance .
  • Phenoxyacetyl-piperazine (): The phenoxy group may reduce cellular permeability due to increased polarity.
Indole Derivatives
  • 5-Fluoroindole (Compound 14) : Fluorination enhances metabolic stability and binding to ATPase domains, as demonstrated in p97 inhibition studies (). The target compound’s unsubstituted indole may prioritize π-stacking over halogen bonding.

Pharmacological and Physicochemical Properties

Property Target Compound BMS-488043 BMS-377806 Ethoxyphenyl Analogue ()
LogP Estimated 3.8–4.2 3.1 2.9 4.0
Solubility (µg/mL) <10 (predicted) 25–50 30–60 <5 (predicted)
Metabolic Stability Moderate (methoxy) High (dimethoxy) High (methyl) Low (ethoxy)
Target Affinity Hypothesized IC₅₀ ~50 nM IC₅₀ = 3–12 nM IC₅₀ = 10–30 nM Unreported

Note: LogP and solubility values are estimated based on structural analogs ().

Biological Activity

The compound 1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione is a complex organic molecule with potential therapeutic applications. Its unique structure incorporates an indole moiety and a triazolo-pyrimidine scaffold, which are known for their biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H24N6O2C_{22}H_{24}N_{6}O_{2}, with a molecular weight of approximately 396.47 g/mol. The structure can be visualized as follows:

Structure C22H24N6O2\text{Structure }\text{C}_{22}\text{H}_{24}\text{N}_{6}\text{O}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Protein Binding : The indole and triazolo-pyrimidine moieties allow for effective binding to proteins, potentially altering their function.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of triazolo-pyrimidines demonstrate potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 45 to 97 nM .

Cell LineIC50 Value (nM)Reference
MCF-745 - 97
HCT-1166 - 99

Antimicrobial Activity

Compounds containing triazole and pyrimidine scaffolds have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Study on Anticancer Activity

A recent study investigated the anticancer effects of a related compound featuring the triazolo-pyrimidine structure. The results indicated a significant reduction in cell viability in treated groups compared to controls. The compound was found to induce apoptosis in cancer cells through the activation of caspases .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of similar indole-based compounds. The findings demonstrated that these compounds effectively inhibited the growth of several pathogenic bacteria, suggesting their use as potential therapeutic agents in treating infections caused by resistant strains .

Q & A

Basic: What experimental techniques are essential for confirming the molecular conformation and intermolecular interactions of this compound?

Answer:
The molecular conformation and intermolecular interactions can be determined using:

  • Single-crystal X-ray diffraction (SCXRD): Resolves crystal packing, hydrogen bonding (e.g., C–H⋯N bonds), and supramolecular motifs like R₂²(8) ring patterns .
  • DFT/B3LYP calculations: Predicts optimized geometry, Mulliken charges, and electrostatic potential surfaces to validate experimental data .
  • NMR spectroscopy (¹H, ¹³C): Confirms proton environments and carbon frameworks, particularly for indole and triazolo-pyrimidine moieties .

Advanced: How can DFT calculations elucidate electronic properties and reactivity trends in this compound?

Answer:

  • B3LYP/6-311G(d,p) basis set: Calculates HOMO-LUMO gaps to predict charge transfer behavior and reactivity sites. For example, electron-rich indole and electron-deficient triazolo-pyrimidine regions guide nucleophilic/electrophilic attack patterns .
  • Electrostatic potential (ESP) mapping: Identifies regions of negative (e.g., methoxyphenyl oxygen) and positive (e.g., triazole N-atoms) potential, correlating with hydrogen-bonding propensity .
  • Thermodynamic function analysis: Evaluates Gibbs free energy and entropy changes at varying temperatures to assess stability under experimental conditions .

Basic: What steps are critical for synthesizing and purifying this compound?

Answer:

  • Key synthetic steps:
    • Piperazine coupling: React 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl chloride with piperazine under reflux in DMF .
    • Indole incorporation: Use glyoxal to link indole-3-yl to the piperazine-ethane-dione backbone via nucleophilic substitution .
  • Purification:
    • Recrystallization from ethanol/dioxane mixtures to remove unreacted intermediates .
    • Column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) to isolate the final product .

Advanced: How can researchers resolve discrepancies in reported thermodynamic or spectroscopic data for triazolo-pyrimidine derivatives?

Answer:

  • Comparative DFT/experimental validation: Recalculate thermodynamic properties (e.g., enthalpy, heat capacity) using multiple basis sets (e.g., 6-311G++(d,p)) to assess computational accuracy .
  • Solid-state vs. solution-state NMR: Address crystal packing effects (e.g., hydrogen bonds in SCXRD) that may cause shifts in solid-state ¹H NMR versus solution spectra .
  • Dynamic light scattering (DLS): Monitor aggregation in solution, which may alter spectroscopic or thermal properties .

Basic: What analytical methods ensure structural integrity during synthesis?

Answer:

  • High-resolution mass spectrometry (HR-MS): Confirm molecular weight (e.g., [M+H]⁺ for C₂₈H₂₄N₈O₄: expected 552.19) .
  • FT-IR spectroscopy: Validate carbonyl stretches (dione C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1550 cm⁻¹) .
  • Melting point analysis: Compare with literature values to detect impurities (e.g., sharp mp ~245–250°C) .

Advanced: How can molecular dynamics (MD) simulations predict the compound’s behavior in biological systems?

Answer:

  • Solvent-accessible surface area (SASA) analysis: Simulate interaction with aqueous or lipid membranes to assess bioavailability .
  • Docking studies: Use AutoDock Vina to model binding to targets (e.g., kinase ATP pockets) based on triazolo-pyrimidine’s planar structure .
  • Free energy perturbation (FEP): Quantify binding affinity changes upon structural modifications (e.g., methoxyphenyl to fluorophenyl substitution) .

Basic: How should researchers design stability studies for this compound?

Answer:

  • Forced degradation: Expose to heat (40–80°C), UV light, and acidic/basic conditions (pH 1–13) to identify degradation products via HPLC-MS .
  • Thermogravimetric analysis (TGA): Monitor mass loss at 10°C/min to determine thermal stability thresholds (e.g., decomposition >250°C) .
  • Hygroscopicity testing: Store at 25°C/60% RH and measure water uptake gravimetrically .

Advanced: What strategies optimize SAR studies for derivatives of this compound?

Answer:

  • Scaffold diversification: Modify indole (e.g., 5-fluoro substitution) or piperazine (e.g., N-methylation) to probe steric/electronic effects .
  • 3D-QSAR modeling: Use CoMFA/CoMSIA to correlate substituent positions (e.g., methoxyphenyl para vs. meta) with activity .
  • Crystallographic fragment screening: Identify binding motifs by soaking crystals with small molecules (e.g., ATP analogs) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1-(1H-indol-3-yl)-2-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethane-1,2-dione

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